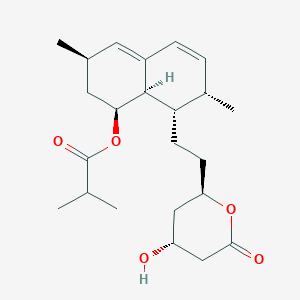
2'-乙基辛伐他汀
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Ethyl Simvastatin is a derivative of Simvastatin, a well-known lipid-lowering medication. Simvastatin belongs to the statin class of drugs, which are used to reduce cholesterol levels and prevent cardiovascular diseases. 2’-Ethyl Simvastatin is specifically designed to inhibit the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the biosynthesis of cholesterol .
科学研究应用
2’-Ethyl Simvastatin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of hydroxymethylglutaryl-coenzyme A reductase.
Biology: Employed in cellular studies to understand its effects on cholesterol biosynthesis.
Medicine: Investigated for its potential to lower cholesterol levels and reduce the risk of cardiovascular diseases.
Industry: Used in the development of new lipid-lowering drugs and formulations
作用机制
Target of Action
The primary target of 2’-Ethyl Simvastatin, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, statins can effectively lower the risk of cardiovascular disease and manage abnormal lipid levels .
Mode of Action
2’-Ethyl Simvastatin, once hydrolyzed, competes with HMG-CoA for HMG-CoA reductase . This interaction inhibits the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . The action of Simvastatin is primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of low-density lipoprotein (LDL) receptors, leading to increased uptake of LDL from the blood .
Biochemical Pathways
The inhibition of HMG-CoA reductase by 2’-Ethyl Simvastatin affects the mevalonate pathway , which is involved in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) . Some effects of Simvastatin in proteostasis lead to reduced levels of amyloid beta, a key contributor to Alzheimer’s Disease .
Pharmacokinetics
This metabolism influences the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and consequently, its bioavailability .
Result of Action
The molecular and cellular effects of 2’-Ethyl Simvastatin’s action include a reduction in intracellular cholesterol, which induces the expression of the low-density lipoprotein receptor (LDLR) and increases the uptake of LDL from the blood . This results in a concomitant decrease in plasma concentrations of LDL-cholesterol (LDL-C) .
Action Environment
Environmental factors, particularly the gut microbiota, can influence the action of 2’-Ethyl Simvastatin. The complex interplay of gut microbiota with bile acids may have significant repercussions on drug pharmacokinetics . For instance, increased plasma concentration of Simvastatin positively correlates with higher levels of several secondary bile acids . Furthermore, the presence of certain environmental pollutants can also affect the efficacy and stability of Simvastatin .
生化分析
Biochemical Properties
2’-Ethyl Simvastatin, like other statins, competitively inhibits the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By inhibiting this enzyme, 2’-Ethyl Simvastatin reduces the synthesis of cholesterol and other compounds involved in lipid metabolism and transport .
Cellular Effects
2’-Ethyl Simvastatin has significant effects on various types of cells and cellular processes. It primarily acts in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of low-density lipoprotein (LDL) receptors, thereby increasing LDL uptake and reducing plasma LDL concentrations . In addition, it has been shown to increase the intracellular content of lipid droplets in both non-malignant and cancer cells .
Molecular Mechanism
The molecular mechanism of action of 2’-Ethyl Simvastatin involves binding to HMG-CoA reductase and inhibiting its activity . This prevents the conversion of HMG-CoA to mevalonic acid, thereby disrupting the mevalonate pathway and reducing the synthesis of cholesterol and other lipids .
Temporal Effects in Laboratory Settings
Over time, the effects of 2’-Ethyl Simvastatin can change. For example, long-term exposure to statins was associated with a statistically significant increase in the risk of new onset type 2 diabetes in all statin subtypes explored .
Dosage Effects in Animal Models
The effects of 2’-Ethyl Simvastatin can vary with different dosages in animal models. For instance, a study showed that treatment with simvastatin in an animal model of acute airway inflammation led to a noticeable inhibition of airway inflammation, airway mucus production, and lung eosinophilia .
Metabolic Pathways
2’-Ethyl Simvastatin is involved in the mevalonate pathway, a crucial metabolic pathway for the synthesis of cholesterol and other lipids . It interacts with the enzyme HMG-CoA reductase, which is a key enzyme in this pathway .
Transport and Distribution
2’-Ethyl Simvastatin is transported into bacteria cells leading to a drug bioaccumulation over time, which was augmented upon addition of bile acids after 24 hours . This suggests that 2’-Ethyl Simvastatin may be actively imported into and exported out of the cells via bacterial transporters .
Subcellular Localization
The subcellular localization of 2’-Ethyl Simvastatin is primarily in the liver, where it exerts its effects on cholesterol synthesis
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Ethyl Simvastatin involves several steps, starting from the fermentation product of Aspergillus terreus. The key intermediate, monacolin J, is obtained through the hydrolysis of lovastatin. This intermediate is then subjected to acylation using ethyl groups to form 2’-Ethyl Simvastatin .
Industrial Production Methods: Industrial production of 2’-Ethyl Simvastatin typically employs whole-cell biocatalysis. This method uses genetically engineered Escherichia coli strains that overexpress specific acyltransferases. The process is highly efficient and can achieve over 99% conversion of monacolin J to 2’-Ethyl Simvastatin without the need for chemical protection steps .
化学反应分析
Types of Reactions: 2’-Ethyl Simvastatin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic medium.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2’-Ethyl Simvastatin, which can have different pharmacological properties .
相似化合物的比较
Simvastatin: The parent compound, used widely for lowering cholesterol levels.
Atorvastatin: Another statin with a similar mechanism of action but different pharmacokinetic properties.
Rosuvastatin: Known for its high potency and longer half-life compared to other statins
Uniqueness of 2’-Ethyl Simvastatin: 2’-Ethyl Simvastatin is unique due to its specific ethyl substitution, which can enhance its pharmacological properties and potentially reduce side effects compared to other statins .
属性
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5/c1-13(2)23(26)28-20-10-14(3)9-16-6-5-15(4)19(22(16)20)8-7-18-11-17(24)12-21(25)27-18/h5-6,9,13-15,17-20,22,24H,7-8,10-12H2,1-4H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXWSYMXRPCCCZ-INTXDZFKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

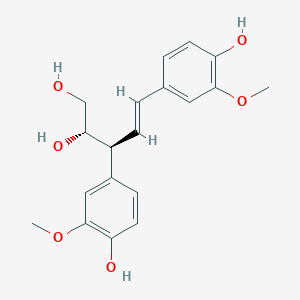

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-(broMoMethyl)-5-fluoro-1-(phenylsulfonyl)-, Methyl es](/img/new.no-structure.jpg)
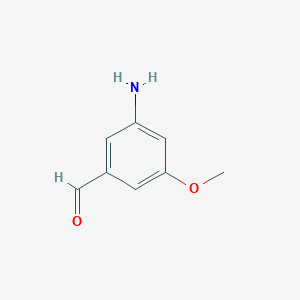
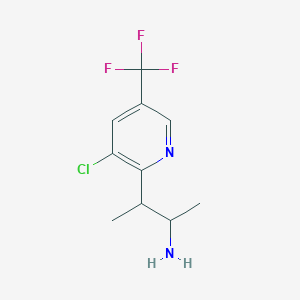
![3,4-Dibromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1145695.png)
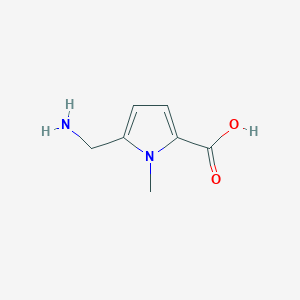
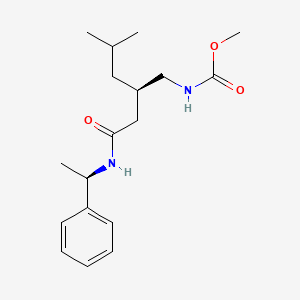
![N,N'-Bis[4-[2-(N-methylcarbamoyl)-4-pyridyloxy]phenyl]urea](/img/structure/B1145703.png)


